3-(Trifluoromethyl)pyridine
Overview
Description
3-(Trifluoromethyl)pyridine is a reagent used to improve amyloid detection in the brain during MRI . It is a trifluoromethyl-substituted pyridine derivative .
Synthesis Analysis
The synthesis and application of trifluoromethylpyridines have been extensively studied, particularly as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)pyridine is C6H4F3N, and its molecular weight is 147.1 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 3-(Trifluoromethyl)pyridine proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Applications
TFMP and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Fluazifop
Fluazifop is a herbicide that is synthesized using TFMP .
Synthesis of Flupyrsulfuron-methyl-sodium
Flupyrsulfuron-methyl-sodium is an ALS-inhibiting cereal herbicide discovered by DuPont . It is synthesized using TFMP .
Synthesis of 2,3,5-DCTF
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)pyridine (TFMP) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and is also found in several pharmaceutical and veterinary products It is known that tfmp derivatives have been used in the synthesis of compounds targeting pi3ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
Tfmp derivatives have been used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that TFMP may play a role in carbon–carbon bond formation in biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities , which may suggest an impact on their bioavailability.
Result of Action
The result of TFMP’s action is largely dependent on its application. In the agrochemical industry, TFMP derivatives are used for the protection of crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives are used in several approved products, and many candidates are currently undergoing clinical trials
Action Environment
The action environment can influence the efficacy and stability of TFMP. For instance, safety data sheets recommend using TFMP only outdoors or in a well-ventilated area, and taking measures to prevent the build-up of electrostatic charge . These precautions suggest that environmental factors such as ventilation and static electricity can influence the action of TFMP.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSFNHHVULOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191397 | |
Record name | 3-Trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine | |
CAS RN |
3796-23-4 | |
Record name | 3-(Trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TRIFLUOROMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625H9FC8CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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